N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis N1-(3-ethoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, as a ligand in copper-catalyzed coupling reactions, plays a crucial role in enhancing the efficiency of Goldberg amidation. This process is significant for forming carbon-nitrogen bonds, a foundational step in synthesizing a wide array of organic compounds. The Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalyst system has demonstrated exceptional performance in coupling (hetero)aryl chlorides with primary amides, including challenging substrates that previously exhibited poor reactivity under similar conditions. This advancement opens new avenues for the synthesis of complex molecules, including pharmaceuticals and agrochemicals, by offering a more versatile and effective method for N-arylation of lactams and oxazolidinones (Subhadip De, Junli Yin, & D. Ma, 2017).
Synthesis and Rearrangement of Oxalamides Research into the synthesis and rearrangement of oxalamides highlights the utility of this compound in developing novel synthetic pathways. A novel one-pot synthesis approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in organic synthesis. This method, involving the Meinwald rearrangement, provides a high-yield, operationally simple route to anthranilic acid derivatives and oxalamides, which are valuable intermediates in the synthesis of various biologically active compounds (V. Mamedov et al., 2016).
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-7-4-6-13-11(15)12(16)14-9-10-5-3-8-18-10/h3,5,8H,2,4,6-7,9H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRWHIZJAFQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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